N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide
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Overview
Description
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that features a furan ring, a sulfonamide group, and a dimethylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Alkylation: The furan-sulfonyl compound is then alkylated using an appropriate alkyl halide under basic conditions to introduce the 4-methylbenzenesulfonyl group.
Coupling with Dimethylbenzene: The final step involves coupling the intermediate with 2,5-dimethylbenzene-1-sulfonamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The sulfonyl groups can be reduced to sulfides under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Sulfides or amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers or materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules like proteins or DNA.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.
Material Properties: In materials science, its electronic structure can influence the conductivity or photoluminescence of the resulting material.
Comparison with Similar Compounds
Similar Compounds
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-benzene-1-sulfonamide: Lacks the dimethyl groups on the benzene ring.
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-carboxamide: Contains a carboxamide group instead of a sulfonamide group.
Uniqueness
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide is unique due to the presence of both sulfonamide and furan functionalities, which can confer distinct chemical reactivity and biological activity. The dimethyl groups on the benzene ring can also influence its steric and electronic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S2/c1-15-7-10-18(11-8-15)28(23,24)21(19-5-4-12-27-19)14-22-29(25,26)20-13-16(2)6-9-17(20)3/h4-13,21-22H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOIFVWRFQEZHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=CC(=C2)C)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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